molecular formula C5H10O4 B13398226 beta-D-ribofuranose, 5-deoxy- CAS No. 279673-09-5

beta-D-ribofuranose, 5-deoxy-

Cat. No.: B13398226
CAS No.: 279673-09-5
M. Wt: 134.13 g/mol
InChI Key: MKMRBXQLEMYZOY-TXICZTDVSA-N
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Description

Beta-D-ribofuranose, 5-deoxy-: is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the absence of a hydroxyl group at the 5th carbon position, distinguishing it from its parent molecule, beta-D-ribofuranose. It plays a significant role in various biochemical processes and is utilized in the synthesis of nucleosides and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of beta-D-ribofuranose, 5-deoxy- typically involves the acetylation of ribose derivatives. One common method includes the use of acetic anhydride in the presence of an alkyl amine-based or cyclic amine-based base, such as triethylamine or N-methyl morpholine . The reaction is carried out in an organic solvent, followed by crystallization to isolate the desired beta-anomer .

Industrial Production Methods: Industrial production methods for beta-D-ribofuranose, 5-deoxy- often involve similar acetylation processes but on a larger scale. The use of efficient crystallization techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Beta-D-ribofuranose, 5-deoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nucleoside analogs and sugar derivatives used in medicinal chemistry .

Scientific Research Applications

Beta-D-ribofuranose, 5-deoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-ribofuranose, 5-deoxy- involves its incorporation into nucleic acids or its conversion into active metabolites. It interacts with various enzymes and molecular targets, influencing biochemical pathways such as DNA and RNA synthesis .

Comparison with Similar Compounds

Uniqueness: Beta-D-ribofuranose, 5-deoxy- is unique due to its specific structural modification, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized nucleosides and other biologically active compounds .

Biological Activity

Beta-D-ribofuranose, 5-deoxy- is a significant compound in biochemical research, primarily due to its role as a structural component in various nucleosides and its implications in biological catalysis and cellular metabolism. This article explores the biological activity of this compound, focusing on its synthesis, biological properties, and its role in metabolic pathways.

Chemical Structure and Synthesis

Beta-D-ribofuranose, 5-deoxy- is characterized by the absence of a hydroxyl group at the 5' position of the ribofuranose ring. This modification can significantly impact its biological function. The synthesis of 5-deoxy-beta-D-ribofuranose typically involves the selective protection and deprotection of hydroxyl groups on ribose derivatives. For instance, one method described involves the conversion of methyl 2,3-O-isopropylidene-D-ribofuranoside into various phosphonated derivatives through Arbuzov condensation reactions .

Enzymatic Activity

The biological activity of beta-D-ribofuranose, 5-deoxy- has been investigated in various contexts:

  • Coenzyme Function : Research indicates that the rigid structure of the beta-D-ribofuranose ring is crucial for coenzymic functions in enzymatic reactions. Analogues modified at different positions exhibit varying degrees of activity, suggesting that the integrity of the ribofuranose structure is paramount for functionality .
  • N-Glycosidic Derivatives : N-glycosyl derivatives of beta-D-ribofuranose are extensively used in cellular metabolism. They serve as precursors for important biomolecules such as ATP and cyclic AMP (cAMP), which are critical for energy transfer and signaling within cells .

Antiviral and Antitumor Activity

Despite its structural significance, studies have shown that certain derivatives of 5-deoxy-beta-D-ribofuranose do not exhibit significant antiviral or antitumor activity in vitro. For example, glycosylation products derived from this compound did not demonstrate effective inhibition against viral replication or tumor cell growth . However, phosphorylation to form di- and triphosphate analogues has been observed, indicating potential for further development in therapeutic applications.

Case Studies

  • Synthesis and Characterization : A study synthesized various 5-deoxy-beta-D-ribofuranosyl analogues and characterized their properties using NMR spectroscopy. The results highlighted the importance of specific functional groups in enhancing or diminishing biological activity .
  • Metabolic Pathways : Another investigation into the metabolism of fluorometabolites revealed that modifications to ribofuranose structures can lead to the accumulation of unique metabolites. This suggests that beta-D-ribofuranose plays a role in broader metabolic pathways that could be exploited for biotechnological applications .

Data Table: Biological Activities of 5-Deoxy-Beta-D-Ribofuranose Derivatives

Compound NameActivity TypeObservations
5-Deoxy-AMPAntiviralNo significant activity observed
5-Deoxy-GMPAntitumorInactive against tumor cell lines
Phosphorylated AnaloguesEnzymatic ActivityActive as substrates for cellular enzymes
N-Glycosyl DerivativesMetabolic RoleEssential for ATP and cAMP synthesis

Properties

CAS No.

279673-09-5

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

(2R,3R,4S,5R)-5-methyloxolane-2,3,4-triol

InChI

InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5-/m1/s1

InChI Key

MKMRBXQLEMYZOY-TXICZTDVSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O

Canonical SMILES

CC1C(C(C(O1)O)O)O

Origin of Product

United States

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